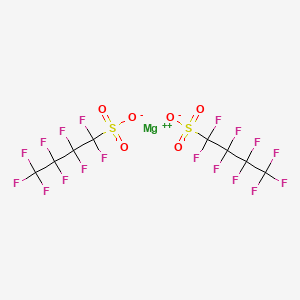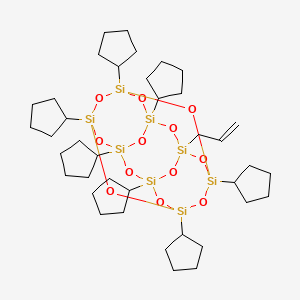
Magnesium nonafluorobutanesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of magnesium compounds, including magnesium oxide, has been explored in various studies . One study discussed the synthesis of magnesium oxide nanoparticles using a bottom-up approach, which involves co-precipitation . Another study reported the synthesis of magnesium ferrite using different methods, including sol-gels with different CA/MN ratios, reverse coprecipitation, and solid reaction methods .
Wissenschaftliche Forschungsanwendungen
-
Automotive and Aerospace Engineering
- Magnesium alloys are used in these fields due to their low density and good mechanical properties .
- The alloys are typically used in the manufacture of lightweight components .
- The specific methods of application vary depending on the component being manufactured .
- The use of magnesium alloys in these fields can result in lighter vehicles and aircraft, which can lead to improved fuel efficiency .
-
- Magnesium alloys are biocompatible and biodegradable, making them suitable for use in medical implants .
- These implants are designed to degrade over time, eliminating the need for a second surgery to remove them .
- The specific methods of application depend on the type of implant being manufactured .
- The use of magnesium alloys in this field can lead to improved patient outcomes .
-
- Magnesium alloys are used in the manufacture of various consumer electronics due to their light weight and good mechanical properties .
- These alloys are typically used in the manufacture of components such as laptop frames and mobile phone cases .
- The specific methods of application vary depending on the component being manufactured .
- The use of magnesium alloys in this field can result in lighter and more durable electronic devices .
-
Organic Chemistry and Pharmaceuticals
- Magnesium is used in various reactions in organic chemistry .
- It is also used in the manufacture of certain pharmaceuticals .
- The specific methods of application depend on the reaction or process being carried out .
- The use of magnesium in this field can lead to the synthesis of new compounds and the development of new drugs .
-
- Magnesium is used in the manufacture of various general-purpose items such as sporting goods, household products, and office equipment .
- The specific methods of application vary depending on the item being manufactured .
- The use of magnesium in this field can result in lighter and more durable products .
-
- Magnesium-based alloys are considered promising materials for biodegradable applications .
- These alloys degrade over time, making them suitable for use in applications where temporary support is needed .
- The specific methods of application depend on the intended use of the alloy .
- The use of biodegradable magnesium alloys can lead to environmentally friendly solutions .
-
- Magnesium is used in the production of rechargeable batteries due to its high energy density .
- The specific methods of application depend on the type of battery being manufactured .
- The use of magnesium in this field can lead to the development of more efficient and sustainable energy storage solutions .
-
- Magnesium is used in flash photography and pyrotechnics due to its ability to burn with a bright white light .
- The specific methods of application vary depending on the intended use .
- The use of magnesium in this field can lead to improved photographic lighting and more spectacular pyrotechnic displays .
-
- Magnesium is used in the production of certain construction materials due to its light weight and good mechanical properties .
- The specific methods of application depend on the type of material being manufactured .
- The use of magnesium in this field can lead to the development of lighter and more durable construction materials .
Zukünftige Richtungen
Magnesium and its compounds have been linked to a variety of biological functions and have been increasingly linked to chronic diseases, predominantly due to magnesium deficiency . Future research directions could focus on further understanding the physiological and therapeutic efficacy of magnesium and its compounds .
Eigenschaften
IUPAC Name |
magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380878 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium nonafluorobutanesulfonate | |
CAS RN |
507453-86-3 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | magnesium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)



![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)





